[1-(Prop-2-en-1-yl)cyclopentyl]methanol
Description
Properties
IUPAC Name |
(1-prop-2-enylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCNLXKZDNLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminium Hydride Reduction of 1-Allyl-cyclopentanecarboxylic Acid Esters
- The most common synthetic route involves the reduction of 1-allyl-cyclopentanecarboxylic acid ethyl ester using lithium aluminium hydride (LiAlH4) as the reducing agent.
- The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.
- LiAlH4 selectively reduces the ester functional group to the corresponding primary alcohol, yielding [1-(Prop-2-en-1-yl)cyclopentyl]methanol.
| Parameter | Details |
|---|---|
| Starting Material | 1-Allyl-cyclopentanecarboxylic acid ethyl ester |
| Reducing Agent | Lithium aluminium hydride (LiAlH4) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | Typically 0 °C to room temperature |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | Several hours (commonly 2–4 h) |
- LiAlH4 donates hydride ions to the carbonyl carbon of the ester, converting it into the primary alcohol.
- The allylic double bond remains intact, preserving the prop-2-en-1-yl substituent.
- The product is isolated by quenching excess LiAlH4 carefully with water or methanol, followed by extraction and purification.
- Reported yields are generally high (above 80%), with the product obtained as a colorless oil.
- Purification is commonly achieved by flash column chromatography.
Methanesulfonic Acid-Mediated Esterification and Subsequent Reduction
- An alternative preparative method involves the esterification of 1-allyl-cyclopentylmethyl alcohol derivatives using methanesulfonic acid (MsOH) in the presence of triethylamine and dichloromethane.
- This esterification activates the hydroxyl group, facilitating subsequent transformations.
- The ester intermediate can then be reduced or further manipulated to yield the target alcohol.
| Parameter | Details |
|---|---|
| Starting Material | 1-Allyl-cyclopentylmethyl alcohol |
| Catalyst/Activator | Methanesulfonic acid (MsOH) |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | Several hours |
- MsOH protonates the hydroxyl group, converting it into a good leaving group.
- Triethylamine neutralizes the acidic environment, preventing side reactions.
- The activated intermediate can be reduced or substituted to form [1-(Prop-2-en-1-yl)cyclopentyl]methanol or derivatives.
Industrial and Alternative Synthetic Routes
- Industrial methods often optimize the above reactions for scale, focusing on solvent choice, temperature control, and reagent stoichiometry to maximize yield and minimize by-products.
- Alternative reductions using sodium borohydride (NaBH4) are less effective for esters but may be employed for aldehyde intermediates.
- Oxidation-reduction sequences can also be used, where the corresponding aldehyde or ketone is first synthesized and then reduced to the alcohol.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Key Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| LiAlH4 Reduction | 1-Allyl-cyclopentanecarboxylic acid ethyl ester | LiAlH4 in THF, 0 °C to RT, inert atmosphere | High selectivity, preserves double bond | >80 | Most common laboratory method |
| Methanesulfonic Acid Esterification | 1-Allyl-cyclopentylmethyl alcohol | MsOH, triethylamine, DCM, RT | Activates hydroxyl for further reaction | Variable | Useful for derivative synthesis |
| Grignard Addition (Indirect) | 1-Allylcyclopentanecarboxaldehyde | Alkyl/aryl magnesium bromide, THF, 0 °C to RT | Enables stereoselective synthesis | Moderate to high | More complex, versatile |
| Sodium Borohydride Reduction (Indirect) | Aldehyde or ketone intermediates | NaBH4 in methanol or ethanol | Mild reducing agent | Moderate | Limited to aldehydes/ketones |
Research Findings and Analytical Notes
- The lithium aluminium hydride reduction method is well-documented as the most efficient and straightforward approach to obtain [1-(Prop-2-en-1-yl)cyclopentyl]methanol with high purity and yield.
- Methanesulfonic acid-mediated esterification provides a strategic intermediate step in complex synthetic sequences, especially when further functionalization is desired.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the integrity of the allylic double bond and the formation of the primary alcohol group after reduction.
- The compound’s reactivity profile allows selective oxidation or substitution reactions post-synthesis, enabling its use as a versatile intermediate in pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Prop-2-en-1-yl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: : [1-(Prop-2-en-1-yl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms .
Biology: : The compound can be used in biochemical studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: : While not used directly in medicine, it can be part of the research for developing new pharmaceuticals.
Industry: : In industrial research, it can be used to develop new materials or as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action for [1-(Prop-2-en-1-yl)cyclopentyl]methanol is not well-documented. as an alcohol, it can interact with various enzymes and proteins, potentially affecting biochemical pathways. The molecular targets and pathways involved would depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [1-(Prop-2-en-1-yl)cyclopentyl]methanol can be contextualized against related cyclopentyl, cycloalkenyl, and smaller-ring analogs. Key comparisons are summarized below:
Structural and Physicochemical Comparison
Research and Application Insights
- Pharmaceutical Relevance: Cyclopentyl motifs are prevalent in bioactive molecules (e.g., cyclopentyl fentanyl, ), though [1-(Prop-2-en-1-yl)cyclopentyl]methanol’s -OH group may position it as a precursor for prodrugs or chiral auxiliaries.
- Material Science : The allyl group in the compound suggests utility in crosslinking reactions for polymer networks, akin to allyl alcohol derivatives .
- Comparative Stability : Saturated cyclopentane derivatives like the primary compound are generally more thermally stable than strained analogs (e.g., cyclopropane in ), which are prone to ring-opening under mild conditions.
Critical Analysis of Evidence
The evidence highlights diverse synthetic and structural trends but lacks direct data on [1-(Prop-2-en-1-yl)cyclopentyl]methanol’s experimental properties (e.g., melting point, solubility). Key inferences are drawn from:
- Analogous Syntheses : and outline nitrile reductions and allylation strategies applicable to cyclopentane systems.
- Reactivity Patterns : and emphasize the role of unsaturation in dictating reaction pathways.
- Strain Effects : and underscore how ring size and substituents modulate stability and reactivity.
Biological Activity
[1-(Prop-2-en-1-yl)cyclopentyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound [1-(Prop-2-en-1-yl)cyclopentyl]methanol features a cyclopentyl group attached to a prop-2-en-1-yl moiety, which contributes to its unique chemical properties. This structure may influence its interactions with biological targets.
Biological Activity Overview
The biological activities of [1-(Prop-2-en-1-yl)cyclopentyl]methanol can be categorized into several key areas:
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It appears to induce apoptosis through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | Induces PARP and caspase cleavage |
| MCF-7 (Breast Cancer) | 12.3 | Alters expression of cyclins and apoptosis markers |
| A549 (Lung Cancer) | 10.4 | Induces DNA damage response pathways |
Anti-inflammatory Activity
The compound shows promise as an anti-inflammatory agent by modulating key inflammatory pathways. It affects the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Inflammatory Marker | Effect | Mechanism |
|---|---|---|
| IL-6 | Decreased | Inhibition of NF-kB |
| TNF-alpha | Decreased | Modulation of IκBα |
Antioxidant Properties
Studies have demonstrated that [1-(Prop-2-en-1-yl)cyclopentyl]methanol possesses antioxidant properties, reducing reactive oxygen species (ROS) production and enhancing the activity of endogenous antioxidant enzymes.
| Antioxidant Enzyme | Activity Change |
|---|---|
| Superoxide Dismutase | Increased |
| Catalase | Increased |
The mechanisms underlying the biological activities of [1-(Prop-2-en-1-yl)cyclopentyl]methanol are multifaceted. Key pathways include:
- Apoptosis Induction : The compound activates caspases and PARP cleavage, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It modulates cyclin expression, particularly affecting cyclin D and B levels, which are crucial for cell cycle progression.
- Inflammatory Pathway Modulation : By inhibiting NF-kB, it reduces the transcription of inflammatory cytokines.
Case Studies
Several studies have highlighted the therapeutic potential of [1-(Prop-2-en-1-yl)cyclopentyl]methanol:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with [1-(Prop-2-en-1-yl)cyclopentyl]methanol resulted in a dose-dependent decrease in cell viability, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
A murine model of inflammation showed that administration of this compound significantly reduced paw edema in response to inflammatory stimuli, suggesting its utility in treating inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for [1-(Prop-2-en-1-yl)cyclopentyl]methanol?
Answer:
The synthesis of [1-(Prop-2-en-1-yl)cyclopentyl]methanol can be approached via:
- Transesterification : Cyclopentyl acetate and methanol react under optimized conditions (323.15–343.15 K, molar ratio 3:1–4:1) to yield cyclopentanol derivatives. This method is exothermic and scalable for cyclopentane-based alcohols .
- Allylation : Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition-metal-catalyzed coupling, followed by hydroxylation. SN2 reactions using alkyl halides (e.g., cyclopentylmethyl bromide) and allyl Grignard reagents are typical .
- Hydroboration-Oxidation : Allylcyclopentane precursors can undergo hydroboration to install the methanol group stereoselectively.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., cyclopentyl, allyl, and hydroxyl protons) and confirm regiochemistry.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves molecular geometry and hydrogen-bonding networks. For example, methanol solvates of cyclopentanol derivatives form distinct crystal lattices, as seen in similar structures .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced: How can SHELXL refine the crystal structure of [1-(Prop-2-en-1-yl)cyclopentyl]methanol?
Answer:
SHELXL refines structures by:
- Anisotropic Displacement Parameters : Modeling thermal motion for non-H atoms, critical for resolving cyclopentane ring puckering and allyl group orientation .
- Hydrogen Bonding Analysis : Identifying O–H···O interactions in methanol solvates, which stabilize crystal packing .
- Twinned Data Handling : SHELXL’s twin refinement tools address pseudo-symmetry in cyclopentane derivatives, common in low-symmetry space groups .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Thermodynamic and kinetic studies guide optimization:
- Temperature Control : Maintain 323.15–343.15 K for transesterification to balance reaction rate and side-product formation .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or enzymes (lipases) improve selectivity. Biocatalysts in green solvents (e.g., ionic liquids) enhance sustainability .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track conversion and adjust parameters dynamically.
Advanced: Are biocatalytic methods viable for synthesizing this compound?
Answer:
Yes, biocatalysts offer advantages:
- Enzyme Selection : Lipases (e.g., Candida antarctica) catalyze transesterification with high enantioselectivity. Immobilized enzymes improve reusability .
- Solvent Systems : Replace traditional solvents (e.g., THF) with biodegradable options (e.g., 2-MeTHF) to reduce environmental impact .
- Process Design : Continuous-flow reactors coupled with enzyme cascades enhance efficiency and scalability .
Advanced: How to resolve contradictions in reported synthesis data?
Answer:
- Reproducibility Checks : Validate reaction parameters (e.g., purity of cyclopentyl acetate, moisture levels) across labs .
- Computational Modeling : DFT calculations predict thermodynamic favorability (e.g., ΔG for transesterification) to reconcile experimental discrepancies .
- Meta-Analysis : Compare datasets from multiple studies to identify outlier conditions or measurement errors.
Advanced: What green chemistry approaches apply to its synthesis?
Answer:
- Solvent Substitution : Use ethanol or water instead of DMF; highlights fluorinated solvents for improved safety .
- Waste Minimization : Catalytic recycling and atom-economical steps (e.g., one-pot reactions) reduce by-products .
- Lifecycle Assessment (LCA) : Evaluate energy use and emissions using tools like GREENSCOPE to benchmark sustainability .
Advanced: How to design derivatives for biological activity studies?
Answer:
- Structure-Activity Relationship (SAR) : Modify the allyl group (e.g., halogenation) or cyclopentane substituents to enhance antibacterial or anticancer activity, as seen in biphenyl methanone analogs .
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., bacterial enzymes) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial efficacy (MIC determination) against model organisms .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
